N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
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Overview
Description
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrrolo[2,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with a suitable pyrrolo[2,3-D]pyrimidine precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-one, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-D]pyrimidin-4-amine
Uniqueness
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C15H16N4O with a molecular weight of approximately 268.32 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core with a methoxy-substituted phenyl group, which enhances its lipophilicity and biological interactions.
1. Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against several kinases, particularly LRRK2 (leucine-rich repeat kinase 2). This kinase is implicated in the pathogenesis of Parkinson's disease. Inhibiting LRRK2 has been associated with neuroprotective effects, making this compound a candidate for further development in treating neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have shown that it can modulate pathways associated with inflammation, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in conditions characterized by chronic inflammation.
3. Antitumor Activity
Preliminary investigations suggest that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. The specific mechanisms involve the modulation of signaling pathways critical for tumor growth and survival.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the methoxy group or the nitrogen atoms can significantly alter the compound's potency against various biological targets. For instance:
Modification | Effect |
---|---|
Addition of halogens at the 4-position | Enhanced kinase inhibition |
Variation in alkyl substituents on nitrogen | Altered lipophilicity and bioavailability |
These modifications allow for the optimization of pharmacological profiles tailored to specific therapeutic applications.
Case Study 1: LRRK2 Inhibition
A recent study evaluated the efficacy of this compound as an LRRK2 inhibitor in cellular models. The results indicated a significant reduction in LRRK2 phosphorylation levels, correlating with improved neuronal survival under stress conditions.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively reduced TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N4O/c1-19(9-11-3-5-12(20-2)6-4-11)15-13-7-8-16-14(13)17-10-18-15/h3-8,10H,9H2,1-2H3,(H,16,17,18) |
InChI Key |
YCQPETUDDKEKJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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